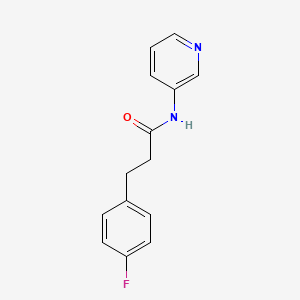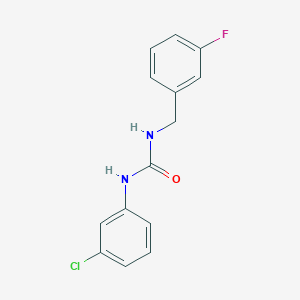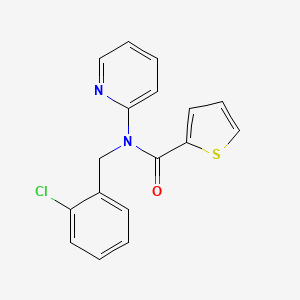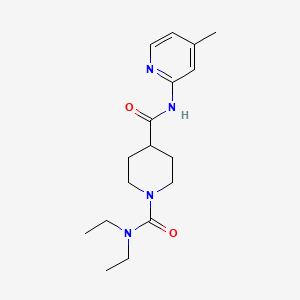![molecular formula C19H21N3O2 B4517925 N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}isonicotinamide](/img/structure/B4517925.png)
N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}isonicotinamide
Overview
Description
N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}isonicotinamide is a useful research compound. Its molecular formula is C19H21N3O2 and its molecular weight is 323.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.16337692 g/mol and the complexity rating of the compound is 432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Serotoninergic Ligands Synthesis and Evaluation
N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}isonicotinamide derivatives have been synthesized and evaluated for their affinity towards serotoninergic receptors, specifically 5-HT1A, 5-HT2A, and 5-HT2C. These compounds, featuring a combination of structural elements such as a heterocyclic nucleus, alkyl chain, and 4-substituted piperazine, exhibit high specificity and affinity towards serotoninergic receptors. Some molecules displayed high affinity in nanomolar and subnanomolar ranges, showing potential for applications in pharmacology related to serotoninergic system modulation (Fiorino et al., 2016).
Pest Management with Methyl Isonicotinate
While not the exact compound , related research on methyl isonicotinate, a 4-pyridyl carbonyl compound, has shown significant potential in thrips pest management. Demonstrating a behavioral response that results in increased trap capture of at least 12 thrips species, methyl isonicotinate offers insight into the use of similar compounds for agricultural pest control strategies (Teulon et al., 2017).
Antimicrobial Activity Against Mycobacterium tuberculosis
The study on the synthesis of various 4-substituted N-phenyl-1,2,3-triazole derivatives, including those related to isoniazid, revealed significant antimicrobial activity against Mycobacterium tuberculosis. These derivatives exhibited low cytotoxicity and high therapeutic indices, highlighting the potential for developing new treatments for mycobacterial infections (Boechat et al., 2011).
Chemical Synthesis and Cyclisation Studies
Research into isonicotinamides carrying N-furanylmethyl, N-pyrrolylalkyl, or N-thiophenylmethyl substituents demonstrated cyclisation induced by electrophiles, leading to spirocyclic compounds where both nucleophilic and electrophilic heterocycles are dearomatised. This study provides valuable insights into the synthesis and potential applications of complex organic compounds (Brice & Clayden, 2009).
Hydrogen Bond Network Control
Tetrachloroplatinate salts of 4,4-bipiperidinium, piperazinium, and N-protonated isonicotinic acid or isonicotinamide have been studied for their NH⋯Cl hydrogen bond networks. These compounds offer a rational approach to controlling the dimensionality of hydrogen bond networks, which is crucial for developing materials with specific chemical and physical properties (Angeloni & Orpen, 2001).
Properties
IUPAC Name |
N-[4-(4-methylpiperidine-1-carbonyl)phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-8-12-22(13-9-14)19(24)16-2-4-17(5-3-16)21-18(23)15-6-10-20-11-7-15/h2-7,10-11,14H,8-9,12-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKXBTCWAILRBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(methoxymethyl)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B4517843.png)
![N-(3-methylbutyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4517845.png)


![1-[(3-chlorobenzyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4517868.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B4517872.png)
![N-[2-(aminocarbonyl)phenyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4517877.png)
![3-methyl-1-{[3-(4-morpholinyl)propyl]amino}-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4517886.png)
![3-(2-methyl-1,3-thiazol-4-yl)-7-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-2H-chromen-2-one](/img/structure/B4517915.png)

![N-(4-fluorobenzyl)-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4517921.png)

![4-methoxy-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-2-carboxamide](/img/structure/B4517938.png)
![3-{[2-(2-methoxyphenoxy)propanoyl]amino}benzamide](/img/structure/B4517943.png)
